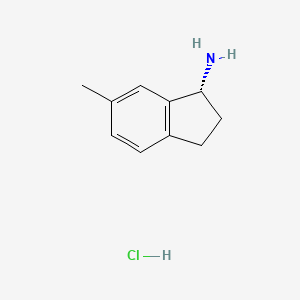
2-(2-Phenylethyl)phenol
Overview
Description
Synthesis Analysis
The synthesis of substituted phenols like 2-(2-Phenylethyl)phenol can be achieved via ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Other methods include nucleophilic aromatic substitution, reduction of quinones, and replacement of an aromatic amine by a hydroxyl group with water and sodium bisulfide in the Bucherer reaction .Molecular Structure Analysis
The molecular structure of 2-(2-Phenylethyl)phenol consists of a phenol group attached to a phenylethyl group . The molecular weight of this compound is 198.26 g/mol . More detailed structural analysis would require specific spectroscopic data.Scientific Research Applications
Synthesis and Chemical Reactions :
- Xu et al. (2010) described a method for synthesizing 2-(Phenylthio)phenols from simple phenols and aromatic halides, which involved copper(I)-catalyzed C-S coupling and C-H functionalization (Xu, Wan, Mao, & Pan, 2010).
- Li et al. (2014) synthesized 2,4,6-Tri(dimethylaminomethyl)-phenol as a trifunctional moiety for poly(2,6-dimethyl-1,4-phenylene oxide) membranes, demonstrating high conductivity and low water uptake (Li, Liu, Miao, Jin, & Bai, 2014).
Biological and Pharmacological Applications :
- Muhammed Ashraf et al. (2020) investigated the anticancer activity of 2, 4-bis (1-phenylethyl)-phenol isolated from Clerodendrum thomsoniae, showing significant cytotoxicity against human breast cancer cells (Muhammed Ashraf, Kalaichelvan, Ragunathan, & Venkatachalam, 2020).
Material Science and Catalysis :
- Liu, Ko, and Lin (2001) developed a novel ligand, 2,2‘-methylenebis(4,6-di(1-methyl-1-phenylethyl)phenol), for efficient catalysis in polymerization processes (Liu, Ko, & Lin, 2001).
- Kim et al. (2018) discussed the microbial synthesis of phenylethanoids, including 2-phenylethanol, highlighting their diverse biological activities and potential for production from microbial sources (Kim, Song, Jeon, & Ahn, 2018).
Environmental and Plant Sciences :
- Sharma et al. (2019) explored the role of phenolic compounds, including phenylethanoids, in plant responses to abiotic stress, emphasizing their importance in stress tolerance mechanisms (Sharma, Shahzad, Rehman, Bhardwaj, Landi, & Zheng, 2019).
Analytical and Structural Chemistry :
- Hossain et al. (2017) synthesized a new aminoalcohol phenol ligand for oxo molybdenum(vi) complexes, demonstrating its use in catalytic activities (Hossain, Haukka, Sillanpää, Hrovat, Richmond, Nordlander, & Lehtonen, 2017).
- Bryan (2000) studied the structure of 2,4-bis(1-methyl-1-phenylethyl)phenol, analyzing its intermolecular interactions and bonding properties (Bryan, 2000).
Safety and Hazards
properties
IUPAC Name |
2-(2-phenylethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAXMXPDVWTIRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372749 | |
| Record name | 2-(2-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)phenol | |
CAS RN |
7294-84-0, 28906-63-0 | |
| Record name | 2-(2-Phenylethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007294840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-phenylethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-PHENYLETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG9R5RT3H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

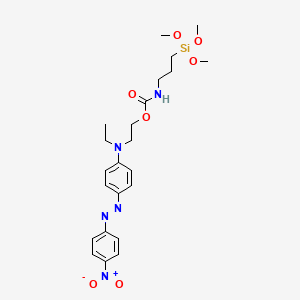
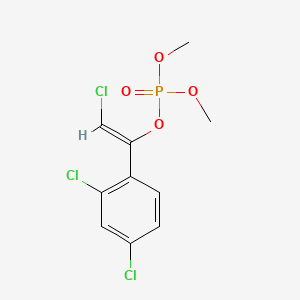
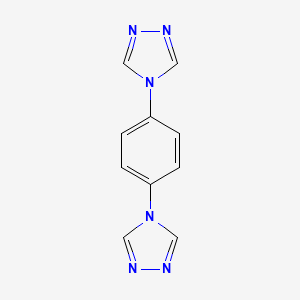

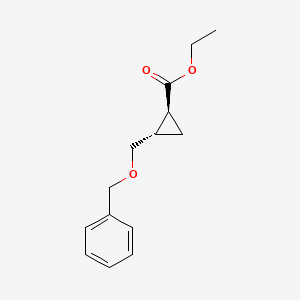



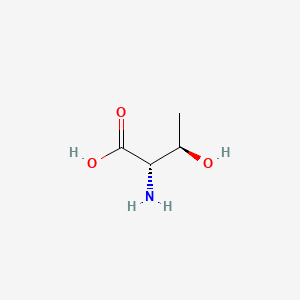
![8-Ethynyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B6593685.png)
![(S,S)-(+)-1,2-Bis[(O-methoxyphenyl)(phenyl)phosphino]ethane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B6593690.png)

![6,6,7,7-Tetrafluoro-3-oxabicyclo[3.2.0]heptane-2,4-dicarboxylic acid](/img/structure/B6593695.png)
